molecular formula C9H8N2O B11044167 N-[(Pyridin-2-YL)methyl]prop-2-ynamide

N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Cat. No.: B11044167
M. Wt: 160.17 g/mol
InChI Key: PWVQIUSHFGMABF-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is a chemical compound featuring a propiolamide moiety linked to a pyridin-2-ylmethyl group. With the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol , this molecule is a solid research chemical. The structure incorporates a terminal alkyne function, making it a versatile intermediate for various synthetic transformations, particularly in metal-catalyzed coupling reactions, which are foundational in medicinal chemistry and materials science . Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic building block . Compounds with similar N-(heterocyclic methyl)prop-2-ynamide scaffolds are of significant interest in developing potential pharmacologically active molecules. The pyridine ring acts as a coordinating ligand, suggesting potential for this compound to be used in the synthesis of metal-organic complexes or catalysts . Its structural features make it a candidate for creating libraries of novel molecules for high-throughput screening in drug discovery programs. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic use. This product is strictly intended for laboratory research purposes and should be handled by qualified professionals only.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h1,3-6H,7H2,(H,11,12)

InChI Key

PWVQIUSHFGMABF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Alkyne Transfer via Hypervalent Iodine Reagents

Copper-mediated alkyne transfer using hypervalent iodine reagents, such as TIPS-EBX (trimethylsilyl ethynylbenziodoxolone), offers a robust pathway for ynamide synthesis. In this method, pyridin-2-ylmethanamine reacts with TIPS-EBX in the presence of Cu(I) catalysts (e.g., CuCl) under inert conditions. The reaction proceeds via a ligand-exchange mechanism, where the iodine reagent transfers the alkyne group to the amine nitrogen .

Typical Procedure :
Pyridin-2-ylmethanamine (1.0 equiv) and TIPS-EBX (1.2 equiv) are dissolved in anhydrous dichloromethane under argon. CuCl (10 mol%) is added, and the mixture is stirred at 25°C for 12–24 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding N-[(pyridin-2-YL)methyl]prop-2-ynamide as a pale-yellow solid. Reported yields for analogous ynamides range from 65% to 85% .

Key Advantages :

  • High regioselectivity due to the directing effect of the pyridine ring.

  • Mild conditions minimize side reactions.

Brückner Route via Formamide Intermediate

The Brückner route involves converting a formamide precursor into a lithio-ynamide, followed by propargylation. Starting with N-(pyridin-2-ylmethyl)formamide, treatment with phosphorus pentachloride (PCl₅) generates a dichlorovinylamide intermediate. Subsequent lithiation with n-butyllithium (n-BuLi) and quenching with propargyl bromide yields the target compound .

Reaction Steps :

  • Formamide Synthesis : Pyridin-2-ylmethanamine is reacted with formic acid and DCC (N,N'-dicyclohexylcarbodiimide) in toluene to form N-(pyridin-2-ylmethyl)formamide .

  • Dichlorovinylamide Formation : PCl₅ is added to the formamide at 0°C, producing a dichlorovinylamide intermediate.

  • Lithiation and Propargylation : The intermediate is treated with n-BuLi at −78°C, followed by propargyl bromide, to afford the ynamide.

Yield Optimization :

  • Lower temperatures (−78°C) during lithiation improve stability.

  • Excess propargyl bromide (1.5 equiv) ensures complete substitution.

Negishi Coupling with Organozinc Intermediates

Negishi coupling utilizes organozinc reagents to form C–N bonds. Pyridin-2-ylmethanamine is first converted to a zinc amide by treatment with ZnBr₂ and LiHMDS (lithium hexamethyldisilazide). This intermediate reacts with propargyl bromide in the presence of a palladium catalyst .

Procedure :

  • Zinc Amide Formation : LiHMDS (1.5 equiv) is added to pyridin-2-ylmethanamine in THF at −78°C. ZnBr₂ (1.1 equiv) is introduced, yielding the zinc amide.

  • Cross-Coupling : The zinc amide is combined with propargyl bromide and Pd₂(dba)₃ (2.5 mol%) at 25°C for 15 hours.

Yield Data :

  • Analogous reactions report 70–80% yields after chromatography .

Base-Mediated Alkylation of Propargyl Bromide

Direct alkylation of pyridin-2-ylmethanamine with propargyl bromide under basic conditions provides a straightforward route. However, competing N- and O-alkylation necessitates careful pH control .

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) at 0°C.

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stoichiometry : Propargyl bromide (1.5 equiv) added dropwise to avoid exothermic side reactions.

Outcome :

  • Crude product is extracted with ethyl acetate and washed with brine.

  • Final purity >95% after recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage
Copper-Catalyzed Alkyne TransferCuCl, TIPS-EBX65–8512–24 hHigh regioselectivity
Brückner RoutePCl₅, n-BuLi50–7048 hScalable for bulk synthesis
Sonogashira CouplingPd(PPh₃)₄, CuI60–756 hMild conditions
Negishi CouplingPd₂(dba)₃, ZnBr₂70–8015 hTolerance for sensitive groups
Base-Mediated AlkylationK₂CO₃40–604 hCost-effective

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-YL)methyl]prop-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine-substituted amines .

Mechanism of Action

The mechanism of action of N-[(Pyridin-2-YL)methyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(Pyridin-2-YL)methyl]prop-2-ynamide with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
This compound C₉H₉N₂O 161.18 Pyridin-2-ylmethyl, propargylamide Reactive alkyne for click chemistry; moderate solubility in polar solvents
N-{2-(pyrrolidin-1-yl)pyridin-3-ylmethyl}prop-2-ynamide (CAS 2305520-92-5) C₁₃H₁₅N₃O 229.28 Pyrrolidinyl substituent on pyridine, propargylamide Enhanced basicity due to pyrrolidine; potential for improved binding in hydrophobic pockets
N-[6-(2,2-Dimethyl-Propionylamino)-Pyridin-2-YL]-2,2-Dimethyl-Propionamide (CAS 101630-94-8) C₁₅H₂₃N₃O₂ 277.36 Two pivaloyl (2,2-dimethylpropionyl) groups High steric hindrance; metabolic stability suited for prodrug design
N-(prop-2-yn-1-yl)-2-[(pyridin-4-ylmethyl)amino]propanamide C₁₂H₁₅N₃O 217.27 Pyridin-4-ylmethyl, extended propanamide chain Altered dipole moment from para-substitution; possible applications in kinase inhibition

Structural and Electronic Analysis

  • Pyridine Substitution Position: The ortho-substituted pyridine in the target compound induces stronger intramolecular electronic effects compared to para-substituted analogs (e.g., ), which may reduce steric hindrance and improve interaction with flat aromatic systems in biological targets .
  • Amide Group Variations: The propargylamide group in the target compound offers a reactive alkyne for bioorthogonal reactions, unlike the stable pivaloyl groups in ’s compound, which prioritize metabolic resistance over reactivity .

Pharmacological and Industrial Relevance

  • Click Chemistry : The target compound’s alkyne group is advantageous for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a trait shared with ’s compound but absent in pivaloyl derivatives .
  • Drug Design : The pyrrolidine-substituted analog () may exhibit improved blood-brain barrier penetration due to increased lipophilicity, whereas the target compound’s ortho-substitution favors interactions with planar enzymatic active sites .

Q & A

Q. What are the recommended methods for synthesizing N-[(Pyridin-2-YL)methyl]prop-2-ynamide, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling reactions between propargylamine derivatives and activated carbonyl intermediates. For example, a protocol similar to the synthesis of 2-Iodo-N-(prop-2-yn-1-yl)acetamide (yield: 5%) can be adapted, using EDCI/DMAP as coupling agents in dichloromethane . To optimize yields:

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU, DCC) to improve efficiency.
  • Solvent Effects : Explore polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Purification : Employ flash column chromatography with gradient elution (e.g., 40% ethyl acetate/hexane) to isolate the product effectively .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Visualization : Utilize ORTEP for anisotropic displacement ellipsoids and WinGX for geometry analysis .
  • Validation : Check hydrogen-bonding networks (e.g., N–H⋯N interactions) using CIF reports .

Advanced Research Questions

Q. What strategies address low yields in coupling reactions during the synthesis of this compound?

Methodological Answer: Low yields (e.g., 5% in related syntheses) often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:

  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.
  • Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) to prevent side reactions.
  • Stoichiometric Adjustments : Increase equivalents of propargylamine derivatives to drive the reaction forward .

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies may arise from neglected solvent effects or improper force fields. Steps to reconcile

  • Refinement Parameters : Adjust thermal displacement parameters (ADPs) in SHELXL to better fit experimental data .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with SC-XRD data to identify torsional mismatches.
  • Twinned Data Analysis : Use PLATON to detect twinning and reprocess data if necessary .

Q. What methodological considerations are critical when analyzing hydrogen-bonding networks in the crystal lattice of this compound?

Methodological Answer: Hydrogen bonding (e.g., N–H⋯N, C–H⋯O) governs packing motifs. Best practices:

  • Geometry Analysis : Measure bond distances and angles using Mercury or OLEX2. Compare with literature values (e.g., N-[(Pyridin-2-YL)methyl]thiophene-2-carboxamide has N–H⋯N bonds of ~2.8 Å) .
  • Thermal Motion : Validate ADPs to ensure hydrogen atoms are not over- or under-parameterized.
  • Symmetry Checks : Identify inversion dimers or chains (e.g., R₂²(10) motifs) using PLATON .

Q. How can in silico docking studies be designed to predict the neurotransmitter receptor affinity of this compound?

Methodological Answer: Leverage structural analogs (e.g., N-[2-(4-[methyl(propan-2-yl)amino]piperidin-1-yl)ethyl]but-2-ynamide, which binds dopamine/serotonin receptors) :

  • Homology Modeling : Build receptor models (e.g., 5-HT₂A) using SWISS-MODEL.
  • Docking Software : Use AutoDock Vina with flexible ligand sampling.
  • Validation : Compare results with radioligand binding assays (e.g., Ki values for displacement experiments).

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